molecular formula C12H27NO B1219559 N,N-Dimethyldecylamine N-oxide CAS No. 2605-79-0

N,N-Dimethyldecylamine N-oxide

Cat. No.: B1219559
CAS No.: 2605-79-0
M. Wt: 201.35 g/mol
InChI Key: ZRKZFNZPJKEWPC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Decanamine, N,N-dimethyl-, N-oxide plays a significant role in biochemical reactions, particularly as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a component in dihydroorotate dehydrogenase (DHODH) protein solutions to prepare drops for the crystallization of DHODH-piperine complexes . The nature of these interactions often involves the stabilization of protein structures and the facilitation of enzyme-substrate interactions.

Cellular Effects

1-Decanamine, N,N-dimethyl-, N-oxide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. As a surfactant, it can disrupt cell membranes, leading to changes in membrane permeability and cellular homeostasis. This compound has been observed to cause low irritation to skin and eyes in its liquid form .

Molecular Mechanism

The molecular mechanism of 1-Decanamine, N,N-dimethyl-, N-oxide involves its interaction with biomolecules at the molecular level. It can bind to proteins and enzymes, leading to changes in their conformation and activity. For example, its use in DHODH protein solutions suggests that it may facilitate the binding of substrates to the enzyme, enhancing its catalytic activity . Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Decanamine, N,N-dimethyl-, N-oxide can change over time. The compound is stable under various conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, it may degrade or undergo chemical changes that affect its activity and interactions with biomolecules .

Dosage Effects in Animal Models

The effects of 1-Decanamine, N,N-dimethyl-, N-oxide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .

Metabolic Pathways

1-Decanamine, N,N-dimethyl-, N-oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and degradation. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound may also influence the activity of enzymes involved in lipid metabolism, given its surfactant properties .

Transport and Distribution

Within cells and tissues, 1-Decanamine, N,N-dimethyl-, N-oxide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s solubility in water facilitates its distribution throughout the cellular environment .

Subcellular Localization

The subcellular localization of 1-Decanamine, N,N-dimethyl-, N-oxide can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Capric dimethyl amine oxide is typically synthesized by the oxidation of tertiary aliphatic amines. The most common reagent used for this oxidation is hydrogen peroxide . The reaction involves the following steps:

    Oxidation: The tertiary amine is oxidized using hydrogen peroxide under controlled conditions.

    Purification: The resulting product is purified to remove any unreacted starting materials and by-products.

Industrial production methods often involve large-scale oxidation processes using hydrogen peroxide due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Capric dimethyl amine oxide undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced back to the corresponding amine.

    Substitution: It can undergo substitution reactions where the oxygen atom is replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

N,N-dimethyldecan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKZFNZPJKEWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042190
Record name N,N-Dimethyldecylamine oxide
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Molecular Weight

201.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Decanamine, N,N-dimethyl-, N-oxide
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CAS No.

2605-79-0
Record name Decyldimethylamine oxide
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Record name Capric dimethyl amine oxide
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Record name Capric dimethyl amine oxide
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Record name 1-Decanamine, N,N-dimethyl-, N-oxide
Source EPA Chemicals under the TSCA
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Record name N,N-Dimethyldecylamine oxide
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Record name N,N-dimethyldecylamine N-oxide
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Record name DECYLAMINE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyldecylamine N-oxide
Reactant of Route 2
N,N-Dimethyldecylamine N-oxide
Customer
Q & A

Q1: How does decylamine oxide behave at different interfaces?

A1: Decylamine oxide exhibits distinct adsorption behaviors on hydrophilic and hydrophobic surfaces. On hydrophilic surfaces like silica glass, it forms globular aggregates after an initial low-density adsorption phase []. This process is exothermic, meaning it releases heat. In contrast, on hydrophobic surfaces like graphite, decylamine oxide forms flat, ordered monolayer structures [, ]. The formation of this monolayer is strongly exothermic and effectively irreversible, indicating a high affinity for the graphite surface [].

Q2: What are the advantages of using pulsed-flow calorimetry to study decylamine oxide adsorption?

A3: Pulsed-flow calorimetry offers a significant advantage when studying the adsorption of decylamine oxide, especially on hydrophobic surfaces like graphite. Unlike traditional methods, pulsed-flow calorimetry allows for accurate measurement of enthalpy changes even in the "template-monolayer region" where adsorption is effectively irreversible []. This region, characterized by high affinity between decylamine oxide and the surface, is challenging to study with conventional techniques. Therefore, pulsed-flow calorimetry serves as a complementary tool, providing valuable insights into the thermodynamics of irreversible adsorption processes [].

Q3: Beyond its surfactant properties, are there other applications of decylamine oxide?

A4: Yes, decylamine oxide has shown potential in material science applications. For instance, it has been successfully utilized to modify vermiculite, a layered silicate mineral, to improve its compatibility with epoxy resins []. This modification enhances the dispersion of vermiculite within the epoxy matrix, leading to improved properties of the resulting nanocomposites. This demonstrates decylamine oxide's versatility beyond its traditional role as a surfactant.

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